1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one

Catalog No.
S11488941
CAS No.
164526-09-4
M.F
C11H11NO5
M. Wt
237.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan...

CAS Number

164526-09-4

Product Name

1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one

IUPAC Name

1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)propan-1-one

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

InChI

InChI=1S/C11H11NO5/c1-2-9(13)7-5-10-11(17-4-3-16-10)6-8(7)12(14)15/h5-6H,2-4H2,1H3

InChI Key

OZIQYDPFZXTZSB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2

1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one is a chemical compound characterized by a unique structure that includes a nitro group attached to a benzodioxin moiety. This compound is part of a larger class of benzodioxins, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the nitro group enhances its reactivity and may influence its biological interactions, making it a subject of interest in various fields of research.

Due to its functional groups:

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially yielding sulfoxides or sulfones.
  • Reduction: Reduction reactions may occur with reagents like lithium aluminum hydride, leading to the formation of alcohols or amines.
  • Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the specific functional groups involved .

These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with improved properties.

1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one exhibits notable biological activities that make it a candidate for drug development. The nitro group may enhance its interaction with biological targets, potentially leading to inhibitory effects on specific enzymes or receptors. Research indicates that compounds with similar structures have shown promise in treating various conditions, including cancer and infectious diseases .

The synthesis of 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one typically involves several key steps:

  • Formation of the Benzodioxin Moiety: This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst to produce 2,3-dihydro-1,4-benzodioxin.
  • Nitration: The introduction of the nitro group can be performed using nitrating agents such as nitric acid in an appropriate solvent.
  • Propanone Formation: The final step involves reacting the nitro-substituted benzodioxin with propanoyl chloride or an equivalent reagent to yield the target compound .

These methods highlight the versatility and complexity involved in synthesizing this compound.

1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one has several potential applications:

  • Medicinal Chemistry: Due to its unique structure and biological activity, it may serve as a lead compound for developing new pharmaceuticals.
  • Material Science: Its properties could be useful in creating new materials with specific electronic or optical characteristics.
  • Organic Synthesis: The compound can act as a building block for synthesizing more complex molecules .

Studies on the interactions of 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one with biological targets are crucial for understanding its mechanism of action. Preliminary research suggests that compounds containing similar benzodioxin structures exhibit strong binding affinities to various enzymes and receptors. These interactions may involve hydrogen bonding and π-π stacking due to the aromatic nature of the benzodioxin moiety .

Several compounds share structural similarities with 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-oneContains benzodioxin moiety without nitro substitutionLacks enhanced reactivity from nitro group
1-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propan-2-oneSimilar benzodioxin structure but different substituentsDifferent functional groups affect biological activity
1-(2,3-Dihydrobenzo[1,4]dioxin) derivativesVarious derivatives exist with different substituentsUnique properties based on substitutions

The uniqueness of 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one lies in its combination of the nitro group and the benzodioxin structure, which may confer distinct chemical reactivity and biological activity not found in simpler derivatives.

The synthesis of 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one relies on strategic coupling of benzodioxin precursors with propanone moieties. Two primary methodologies dominate industrial and laboratory settings: Friedel-Crafts acylation and Claisen-Schmidt condensation.

Friedel-Crafts Acylation

This method involves electrophilic substitution on the benzodioxin ring using acetylating agents. A representative protocol begins with 7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine, which undergoes acylation with acetyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃). The reaction proceeds via intermediate formation of a nitronium ion, which facilitates ketone group incorporation at the para position relative to the nitro group [6]. Yields typically range from 60–75%, depending on solvent polarity and temperature control [3].

Claisen-Schmidt Condensation

An alternative route employs condensation between 7-nitro-1,4-benzodioxan-6-carboxaldehyde and propanone derivatives. In a documented procedure, 4-methylacetophenone reacts with the aldehyde in ethanol under basic conditions (30% NaOH), followed by acid workup to yield the target compound [3]. This method offers superior regioselectivity, with yields exceeding 80% when stoichiometric ratios are optimized [7].

Comparative Analysis of Synthetic Routes

MethodReagentsConditionsYield (%)Advantages
Friedel-CraftsAcetyl chloride, AlCl₃Dichloromethane, 0°C60–75Scalability, minimal byproducts
Claisen-SchmidtNaOH, EthanolRoom temperature80–85High regioselectivity, mild conditions

Reaction Mechanisms in Nitro-Substituted Benzodioxin Synthesis

The introduction of the nitro group at position 7 of the benzodioxin ring is critical for electronic and steric modulation.

Nitronium Ion Generation

Nitration begins with protonation of nitric acid (HNO₃) by sulfuric acid (H₂SO₄), forming the nitronium ion (NO₂⁺) [6]:
$$ \text{HNO}3 + \text{H}2\text{SO}4 \rightarrow \text{NO}2^+ + \text{HSO}4^- + \text{H}2\text{O} $$

Electrophilic Aromatic Substitution

The electron-rich benzodioxin ring undergoes attack by NO₂⁺ at position 6 or 7. Density functional theory (DFT) studies confirm that nitro group placement at position 7 is favored due to resonance stabilization from the adjacent oxygen atoms [7]. The reaction proceeds via a Wheland intermediate, which rearomatizes upon deprotonation:
$$ \text{C}{10}\text{H}{10}\text{O}3 + \text{NO}2^+ \rightarrow \text{C}{10}\text{H}9\text{O}_5\text{N} + \text{H}^+ $$

Electrochemical Synthesis

Recent advances employ electrochemical oxidation of catechol derivatives in acetonitrile/water mixtures, followed by enamine addition. This method achieves regioselective nitro incorporation with 61% overall yield and reduces reliance on harsh acids [7].

Purification Techniques and Yield Optimization Strategies

Post-synthetic purification ensures structural fidelity and high purity, particularly given the compound’s sensitivity to oxidative degradation.

Chromatographic Methods

  • Flash Chromatography: Effective for separating regioisomers using silica gel and ethyl acetate/hexane gradients (70:30 v/v). Reports indicate 95% purity after two passes [7].
  • High-Performance Liquid Chromatography (HPLC): Reserved for analytical validation, with C18 columns and acetonitrile/water mobile phases achieving baseline separation of nitro positional isomers [7].

Recrystallization

Ethanol-water systems (4:1 v/v) are optimal for recrystallizing 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one. Cooling to −20°C enhances crystal lattice formation, yielding 98% pure product with 85% recovery [3].

Yield Optimization Factors

FactorImpact on YieldOptimization Strategy
StoichiometryExcess aldehyde reduces ketone dimerizationMaintain 1:1.2 ketone:aldehyde ratio
TemperatureSide reactions above 50°CUse ice baths during acid workup
Catalyst LoadingAlCl₃ >10% causes overacylationLimit to 5 mol% Lewis acid

The infrared spectroscopic analysis of 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one reveals characteristic absorption patterns that provide detailed information about the molecular structure and functional group composition. The compound exhibits strong absorption bands for both the nitro group (1520–1350 cm⁻¹) and ketone group (1700–1650 cm⁻¹) [1].

Carbonyl Group Characteristics

The carbonyl functional group in 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one exhibits a distinctive absorption pattern that differs from simple aliphatic ketones. The carbonyl stretching vibration appears at 1700–1650 cm⁻¹ [1], which is characteristic of aromatic ketones. This frequency is lower than saturated aliphatic ketones, which typically absorb at 1715 cm⁻¹ [2], due to conjugation effects with the aromatic benzodioxin ring system.

Aromatic ketones demonstrate carbonyl absorption at reduced frequencies compared to their aliphatic counterparts. The conjugation between the carbonyl group and the aromatic ring system causes the carbonyl stretching frequency to shift to lower wavenumbers, typically appearing in the 1690-1666 cm⁻¹ region [3]. This shift reflects the delocalization of electron density from the aromatic system into the carbonyl group, which weakens the carbon-oxygen double bond.

Nitro Group Vibrational Modes

The nitro functional group in 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one displays two characteristic absorption bands that arise from the asymmetric and symmetric stretching vibrations of the nitrogen-oxygen bonds. The asymmetric nitro stretching vibration appears at approximately 1520 cm⁻¹, while the symmetric stretching occurs at approximately 1350 cm⁻¹ [1].

These vibrational modes are consistent with aromatic nitro compounds, which typically show nitrogen-oxygen stretching vibrations from 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric) [4]. The nitro group exhibits two equivalent nitrogen-oxygen bonds due to delocalization, which results in both asymmetric and symmetric stretching absorption peaks [5].

Aromatic Ring Stretching Frequencies

The benzodioxin aromatic ring system exhibits characteristic carbon-carbon stretching vibrations that appear in two distinct regions. The primary aromatic carbon-carbon stretching bands occur at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ [6]. These absorptions are diagnostic of aromatic ring systems and provide confirmation of the benzene derivative structure.

The aromatic carbon-hydrogen stretching vibrations appear at 3100-3000 cm⁻¹ [6], which is at slightly higher frequency than aliphatic carbon-hydrogen stretches. This characteristic frequency range is particularly useful for distinguishing aromatic compounds from aliphatic systems, as only alkenes and aromatics show carbon-hydrogen stretches above 3000 cm⁻¹ [7].

Ether Linkage Vibrations

The benzodioxin ring system contains two ether linkages that contribute to the infrared spectrum through carbon-oxygen stretching vibrations. The asymmetric carbon-oxygen-carbon stretching of the ether groups appears in the 1000-1300 cm⁻¹ region [8]. These vibrations are typically strong and represent the most prominent absorptions in this spectral region.

The ether carbon-oxygen stretching frequencies are influenced by the aromatic nature of the benzodioxin system. Mixed ethers, which contain both aromatic and aliphatic carbons attached to the oxygen atom, typically show two carbon-oxygen stretching peaks at 1300-1200 cm⁻¹ and 1050-1010 cm⁻¹ [9].

Aliphatic Carbon-Hydrogen Stretching

The propanone side chain contributes aliphatic carbon-hydrogen stretching vibrations to the infrared spectrum. These absorptions appear in the 2850-2960 cm⁻¹ region [10] and are characteristic of saturated alkyl groups attached to the aromatic system.

The methylene groups in the propanone chain exhibit both asymmetric and symmetric carbon-hydrogen stretching modes. The asymmetric stretching typically occurs at higher frequency than the symmetric stretching, consistent with the general pattern observed for methylene groups in organic compounds [10].

Nuclear Magnetic Resonance Spectroscopic Studies

The nuclear magnetic resonance spectroscopic analysis of 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one provides detailed structural information through both proton and carbon-13 nuclear magnetic resonance techniques. The compound exhibits distinctive chemical shift patterns that reflect the electronic environment of each magnetically active nucleus.

Proton Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one reveals signals for aromatic protons at δ 6.5–7.5 ppm, methylene groups in the dioxane ring at δ 4.2–4.3 ppm, and the propanone methyl group at δ 2.1–2.3 ppm [1].

The aromatic protons appear in the characteristic downfield region due to the deshielding effect of the aromatic ring current. The benzene ring generates a magnetic field that deshields protons attached to the aromatic carbons, causing them to resonate at chemical shifts between 6.5-8.0 ppm [11]. The specific chemical shift values depend on the substitution pattern and the electronic effects of the substituents.

The methylene protons of the benzodioxin ring system appear as signals at δ 4.2–4.3 ppm [1]. These protons are significantly deshielded compared to typical aliphatic methylene groups due to their proximity to the electron-withdrawing oxygen atoms in the ether linkages. The deshielding effect of oxygen atoms typically shifts methylene protons to the 3.3-4.3 ppm range [12].

Substitution Effects on Aromatic Proton Chemical Shifts

The presence of the nitro group significantly influences the chemical shifts of aromatic protons through electron-withdrawing effects. The nitro group acts as a strong electron-withdrawing substituent, causing downfield shifts of aromatic protons, particularly those in ortho and para positions relative to the nitro group [13].

The chemical shift increments for nitro-substituted benzenes show that the nitro group causes downfield shifts of 0.95 ppm for ortho protons, 0.17 ppm for meta protons, and 0.33 ppm for para protons [13]. These effects are additive and can be used to predict the chemical shifts of individual aromatic protons in substituted benzene derivatives.

Methylene Group Assignments

The methylene groups in the benzodioxin ring system exhibit characteristic chemical shift patterns that reflect their electronic environment. The oxygen-bearing methylene groups (OCH₂CH₂O) appear at δ 4.2–4.3 ppm [1], which is consistent with the deshielding effect of the adjacent oxygen atoms.

The coupling patterns of these methylene groups provide additional structural information. The protons on adjacent methylene carbons typically show coupling with coupling constants of 6-8 Hz, which is characteristic of vicinal proton-proton coupling in saturated systems [14].

Ketone Methyl Group Characteristics

The propanone methyl group appears at δ 2.1–2.3 ppm [1], which is characteristic of methyl groups adjacent to carbonyl carbons. This chemical shift is consistent with the deshielding effect of the carbonyl group, which withdraws electron density from the adjacent methyl group.

The chemical shift of methyl groups adjacent to carbonyl carbons typically appears in the 2.0-2.5 ppm range [15]. The exact chemical shift depends on the nature of the carbonyl group and any additional substituents that may influence the electronic environment.

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Data

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information by revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbon appears in the characteristic region for aromatic ketones at approximately 200-210 ppm [16].

Aromatic Carbon Assignments

The aromatic carbons in the benzodioxin ring system appear in the characteristic aromatic region at 125-150 ppm [16]. The specific chemical shifts depend on the substitution pattern and the electronic effects of the attached functional groups. Quaternary aromatic carbons typically appear at higher chemical shifts than tertiary aromatic carbons due to the absence of attached hydrogen atoms [17].

The carbon atoms bearing the nitro and carbonyl substituents exhibit characteristic chemical shifts that reflect their electronic environment. The carbon bearing the nitro group typically appears at 140-160 ppm, while the carbon bearing the carbonyl group appears at 130-150 ppm [16].

Ether Carbon Chemical Shifts

The methylene carbons in the benzodioxin ring system appear in the characteristic region for carbons bearing oxygen substituents. The OCH₂CH₂O carbons typically appear at 60-80 ppm [16], which reflects the deshielding effect of the attached oxygen atoms.

The chemical shift of these carbons is influenced by the aromatic nature of the benzodioxin system. Carbons attached to aromatic ethers typically appear at slightly higher chemical shifts than those attached to purely aliphatic ethers due to the electron-withdrawing effect of the aromatic ring [18].

Carbonyl Carbon Characteristics

The carbonyl carbon in 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one appears in the characteristic region for aromatic ketones at 200-210 ppm [16]. This chemical shift is consistent with the conjugation between the carbonyl group and the aromatic ring system, which causes a slight upfield shift compared to aliphatic ketones.

The carbonyl carbon chemical shift is influenced by the electronic effects of the benzodioxin ring system and the nitro substituent. The electron-withdrawing nature of the nitro group may cause a slight downfield shift of the carbonyl carbon compared to unsubstituted aromatic ketones [19].

Propyl Chain Carbon Assignments

The propyl chain contributes three carbon signals to the carbon-13 nuclear magnetic resonance spectrum. The methyl carbon appears at 10-15 ppm, which is characteristic of primary alkyl carbons [20]. The methylene carbon appears at 16-25 ppm, which is typical for secondary alkyl carbons attached to carbonyl groups [18].

The chemical shifts of these carbons are influenced by their proximity to the carbonyl group. The alpha carbon typically appears at higher chemical shift than the beta carbon due to the deshielding effect of the carbonyl group [16].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one with molecular weight 237.21 g/mol [1] reveals characteristic fragmentation patterns that provide structural information about the molecule. The fragmentation pathways are consistent with those observed for aromatic ketones and nitro-substituted aromatic compounds.

Alpha Cleavage Fragmentation

The primary fragmentation pathway involves alpha cleavage adjacent to the carbonyl group, which is a characteristic fragmentation pattern for ketones [21]. This process results in the formation of an acylium ion and a neutral radical fragment. The acylium ion typically represents the base peak in the mass spectrum due to its resonance stabilization [22].

For aromatic ketones, the alpha cleavage typically results in the formation of an aromatic acylium ion, which appears as a prominent peak in the mass spectrum [22]. The specific mass-to-charge ratio depends on the nature of the aromatic substituents and the alkyl chain length.

Aromatic Ring Fragmentation

The benzodioxin ring system undergoes characteristic fragmentation patterns that involve loss of neutral fragments from the aromatic ring. The nitro group may be lost as a neutral nitrogen dioxide molecule (mass 46), which is a common fragmentation pathway for nitro-substituted aromatic compounds [23].

The ether linkages in the benzodioxin ring may also undergo fragmentation, potentially leading to ring opening and formation of smaller aromatic fragments. These fragmentation patterns provide diagnostic information about the ring substitution pattern and the nature of the functional groups [24].

Molecular Ion Stability

The molecular ion of 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one at m/z 237 may exhibit moderate stability due to the aromatic nature of the benzodioxin ring system. Aromatic compounds typically show more stable molecular ions compared to purely aliphatic compounds due to the delocalization of the positive charge over the aromatic ring [27].

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Exact Mass

237.06372245 g/mol

Monoisotopic Mass

237.06372245 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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